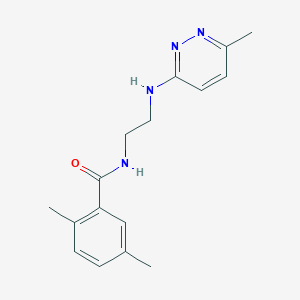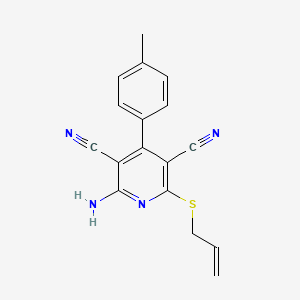
2-(Piperazin-1-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine is a common structural motif in many pharmaceuticals and drugs . It’s a six-membered ring containing two nitrogen atoms at positions 1 and 4 . Piperazine derivatives show a wide range of biological and pharmaceutical activity .
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of piperazine compounds can vary greatly depending on the specific compound. For example, the molecular weight of 2-(Piperazin-1-yl)acetic acid dihydrochloride is 217.09 .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions such as acylation, sulfonylation, Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine compounds can vary greatly depending on the specific compound. For example, 2-(Piperazin-1-yl)acetic acid dihydrochloride has a molecular weight of 217.09 .Applications De Recherche Scientifique
Polyamide Synthesis
Research by Hattori and Kinoshita (1979) explored the synthesis of polyamides containing theophylline and thymine, with a focus on derivatives involving tetrahydropyrimidine and piperazine. These polyamides, formed through polycondensation with diamines, are soluble in various solvents and demonstrate potential in material sciences due to their unique solubility and molecular weight properties (Hattori & Kinoshita, 1979).
Anticancer and Anti-Inflammatory Activity
Savita G. Ghule et al. (2013) synthesized derivatives of tetrahydropyrimidine linked with piperazine for evaluating anticancer and anti-inflammatory activities. The study highlighted the potential of certain compounds to selectively influence cancer cell lines and exhibit significant anti-inflammatory effects, suggesting therapeutic applications in oncology and inflammation management (Ghule et al., 2013).
Pharmaceutical Development
Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines with potential pharmaceutical applications, including tranquilizing and analgesic properties. This research indicates the versatility of piperazine-tetrahydropyrimidine compounds in developing various therapeutic agents (Mattioda et al., 1975).
Luminescent Properties and Photo-Induced Electron Transfer
Gan et al. (2003) investigated novel piperazine substituted naphthalimide compounds, revealing their luminescent properties and potential for photo-induced electron transfer. Such characteristics are significant in the development of optical materials and sensing applications (Gan et al., 2003).
HIV-1 Inhibition
Swidorski et al. (2016) explored tetrahydroisoquinolines and tetrahydropyrido[3,4-d]pyrimidines as alternatives to piperazine benzamide in HIV-1 attachment inhibitors. Their research contributed to the understanding of new compounds that could potentially inhibit HIV-1, showcasing the significance of piperazine derivatives in antiviral therapy (Swidorski et al., 2016).
Mécanisme D'action
Target of Action
The primary targets of 2-(Piperazin-1-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride Piperazine derivatives, which this compound is a part of, are known to exhibit a wide range of biological and pharmaceutical activity . They are employed in various drugs and have been reported to interact with different receptors .
Mode of Action
The exact mode of action of This compound It is known that piperazine derivatives can serve as hydrogen bond donors/acceptors, tuning the interactions with their targets .
Biochemical Pathways
The specific biochemical pathways affected by This compound One study suggests that a similar compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (pnt), exhibits antimicrobial activity and inhibits dna gyrase , which could suggest potential pathways affected by this compound.
Pharmacokinetics
The pharmacokinetics of This compound It is known that the presence of nitrogen atoms in piperazine derivatives can improve the pharmacological and pharmacokinetic profiles of drug candidates, increasing water solubility and bioavailability .
Result of Action
The specific molecular and cellular effects of This compound A similar compound, pnt, was found to be taken up by microbial cells, resulting in cell disruption .
Safety and Hazards
Propriétés
IUPAC Name |
2-piperazin-1-yl-1,4,5,6-tetrahydropyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4.2ClH/c1-2-10-8(11-3-1)12-6-4-9-5-7-12;;/h9H,1-7H2,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZDONZRNNLCTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B2609476.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2609480.png)

![7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2609485.png)


![(E)-3-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]prop-2-enoic acid](/img/structure/B2609489.png)

